油酰脯氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

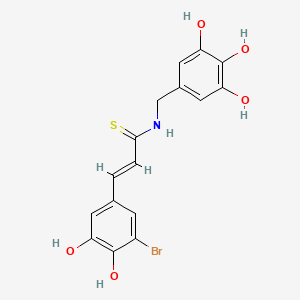

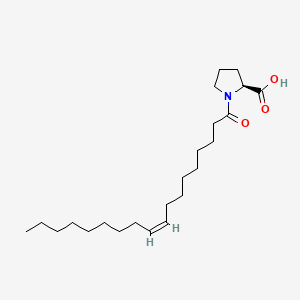

Oleoyl proline is a novel N-acyl amine compound .

Synthesis Analysis

Sodium N-acyl prolines were synthesized using a mixture of fatty acids obtained from various sources via the Schotten-Baumann reaction . The products were characterized by chromatographic and spectral techniques . N-Oleoyl proline showed superior surface activity, foaming characteristics, and wetting ability compared to other surfactants .

Molecular Structure Analysis

Proline, a component of Oleoyl proline, is a proteogenic amino acid that accumulates both under stress and non-stress conditions as a beneficial solute in plants . Due to its amphipathic nature, proline may interact with phosphatidylcholines through intercalation between phospholipid head groups .

Chemical Reactions Analysis

Proline catalyzes the aldol reaction according to the enamine mechanism . The initial reaction between proline and acetone was reinvestigated, and a revised mechanism for enamine formation is proposed in which a second proline assists the process contributing to the enamine formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of Oleoyl proline are as follows: Molecular Formula: C23H41NO3, Average mass: 379.577 Da, Monoisotopic mass: 379.308655 Da . N-Oleoyl proline showed superior surface activity, foaming characteristics, and wetting ability compared to other surfactants .

科学研究应用

合成和表面活性剂的性质:油酰脯氨酸参与合成以油酸为基础的两性表面活性剂,表现出比十二烷基硫酸钠更好的表面活性、耐钙性和乳化稳定性。这些表面活性剂,包括油酰脯氨酸钠,具有低临界胶束浓度值,并展示特定的胶束性质 (Sreenu, Nayak, Prasad, & Sreedhar, 2014)。

植物胁迫缓解:脯氨酸及其衍生物在减轻植物重金属胁迫中发挥关键作用。研究表明,外源脯氨酸可以缓解橄榄植物中镉的毒性作用,增强抗氧化酶活性,改善生长和油含量 (Zouari et al., 2016)。

抑制血管紧张素转换酶:包括含有油酰基的脯氨酸衍生物在抑制血管紧张素转换酶方面表现出有效性,这是一类降压药物。这些化合物可以降低血压,并在治疗高血压方面具有潜在应用 (Ondetti, Rubin, & Cushman, 1977)。

农业中的抗氧化性质:应用外源脯氨酸及其衍生物对抗压力条件下的农作物抗氧化防御系统产生积极影响,改善种子组成和油质量 (Ali et al., 2013)。

纳米催化:基于脯氨酸的手性聚合物纳米颗粒,包括N-油酰基脯氨酸,已被开发用于不对称醛缩反应。这些纳米颗粒在低催化剂负载和可回收性方面具有优势 (Adler & Mastai, 2015)。

安全和危害

Safety measures for handling proline, a component of Oleoyl proline, include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

Future research on proline metabolism in stressed plants needs to be supported to finally understand its molecular and physiological function under stress . The implications of proline accumulation in plants under abiotic stress induced by soil degradation factors need to be understood more comprehensively .

属性

IUPAC Name |

(2S)-1-[(Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9-/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCMZYCKACKLDL-YUQDSPFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleoyl proline | |

CAS RN |

107432-37-1 |

Source

|

| Record name | Oleoyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107432371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEOYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L912Z9FWYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

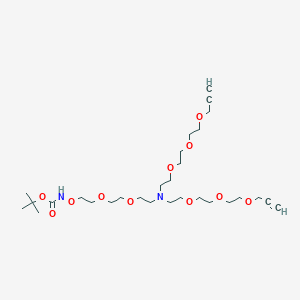

![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)

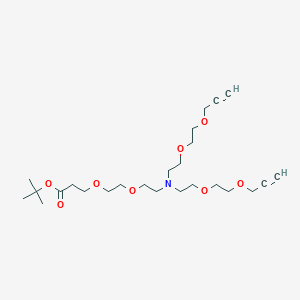

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

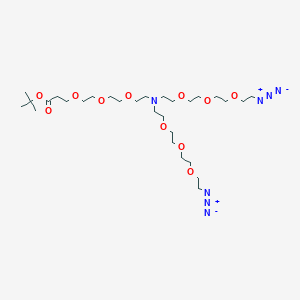

![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)